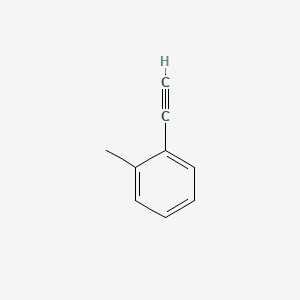

2-Ethynyltoluene

描述

Overview of 2-Ethynyltoluene as a Research Compound

This compound, also known as 1-ethynyl-2-methylbenzene, is an organic compound with the chemical formula C₉H₈. It consists of a toluene (B28343) molecule substituted with an ethynyl (B1212043) group at the ortho position. This seemingly simple structure provides a unique combination of functionalities—an aromatic ring, a methyl group, and a terminal alkyne—making it a valuable and versatile building block in various areas of chemical research.

In its physical form, this compound is a clear, colorless liquid. It is primarily utilized in laboratory and research settings for chemical synthesis. guidechem.com The presence of the reactive alkyne group allows it to participate in a wide array of chemical transformations, including coupling reactions, cycloadditions, and polymerizations. The adjacent methyl group can exert steric and electronic effects, influencing the regioselectivity and reactivity of these transformations.

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 766-47-2 | scbt.com |

| Molecular Formula | C₉H₈ | scbt.com |

| Molecular Weight | 116.16 g/mol | scbt.com |

| Boiling Point | 50-60 °C at 30 mmHg | sigmaaldrich.comchemicalbook.com |

| Density | 0.922 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Refractive Index (n20/D) | 1.5470 | sigmaaldrich.comchemicalbook.com |

| InChI | 1S/C9H8/c1-3-9-7-5-4-6-8(9)2/h1,4-7H,2H3 | sigmaaldrich.com |

| InChIKey | MYBSUWNEMXUTAX-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | Cc1ccccc1C#C | sigmaaldrich.com |

Historical Context of this compound in Organic Chemistry Research

The study of terminal alkynes, including phenylacetylene (B144264) and its derivatives like this compound, has a long-standing history in organic chemistry. Early research focused on understanding the fundamental reactivity of the carbon-carbon triple bond. Over the years, the development of new synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions, has significantly expanded the utility of compounds like this compound.

While specific early historical accounts focusing solely on this compound are not extensively documented in readily available literature, its use is embedded in the broader progression of alkyne chemistry. For instance, studies on the dimerization of this compound in the presence of an ionic catalyst have been reported. sigmaaldrich.comscientificlabs.iesigmaaldrich.com More recent research has delved into its behavior under specific reaction conditions, such as microwave flash pyrolysis, where it undergoes rearrangement to form indene (B144670). researchgate.netpublish.csiro.auresearchgate.net This interconversion highlights the compound's role in understanding complex reaction mechanisms. researchgate.netpublish.csiro.au

Significance of this compound in Current Chemical Sciences

The significance of this compound in contemporary chemical sciences is multifaceted, with applications spanning organic synthesis, materials science, and astrochemistry.

In organic synthesis , this compound serves as a key precursor for constructing more complex molecular architectures. It is used in the synthesis of substituted alkenes, such as Ph₂N(2-MeC₆H₄)C=CH₂, and in domino reactions to produce heterocyclic compounds like 2-substituted indoles. scientificlabs.ietandfonline.com The steric hindrance from the ortho-methyl group can influence reaction outcomes, providing a tool for chemists to control selectivity. nih.gov For example, in rhodium-catalyzed sulfur addition reactions to produce thiiranes, the addition of 4-ethynyltoluene (B1208493), a positional isomer, was found to improve product yields. rsc.org

In materials science , the rigid, linear structure of the ethynyl group makes this compound and its isomers, like 4-ethynyltoluene, valuable components in the synthesis of advanced materials such as polymers and liquid crystals. cymitquimica.comarchivemarketresearch.comchemicalbook.com The electronic properties arising from the conjugation between the phenyl ring and the alkyne are also of interest for developing novel organic electronic materials. cymitquimica.com

In the field of astrochemistry , this compound has gained attention as a molecule of interest. It is considered a potential precursor in the formation of polycyclic aromatic hydrocarbons (PAHs) in high-energy astronomical environments. oup.comoup.com Studies involving high-resolution infrared absorption spectroscopy of this compound are helping to unravel the complex chemistry of interstellar and stellar environments. oup.comresearchgate.netoup.com The presence of aromatic, aliphatic, and ethynyl C-H bonds within a single molecule provides a unique opportunity for detailed spectroscopic analysis. oup.comresearchgate.net

Detailed Research Findings

Recent research has further illuminated the diverse reactivity and utility of this compound.

Pyrolysis studies have shown that this compound can rearrange to form indene and can also lead to the formation of larger PAHs like chrysene (B1668918) and benzo[a]anthracene. researchgate.netresearchgate.netoup.com This suggests its potential role in the bottom-up growth of complex aromatic systems in high-temperature environments. oup.com

In the realm of catalysis, this compound has been employed in various transition metal-catalyzed reactions. For instance, it has been used in copper-catalyzed domino Sonogashira coupling-cyclization reactions to synthesize 2-substituted indoles, where it provided the corresponding product in good yield. tandfonline.com It has also been utilized in studies of titanium-catalyzed alkyne cyclotrimerization reactions. acs.org

Furthermore, spectroscopic investigations of this compound, particularly its proton NMR spectrum, have been conducted to understand the magnetic anisotropy and steric effects of the acetylene (B1199291) group. modgraph.co.uk These fundamental studies contribute to a deeper understanding of structure-property relationships in organic molecules.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-ethynyl-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8/c1-3-9-7-5-4-6-8(9)2/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBSUWNEMXUTAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113781-24-1 | |

| Record name | Benzene, 1-ethynyl-2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113781-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50227407 | |

| Record name | 2-Methylphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-47-2 | |

| Record name | 2-Methylphenylacetylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethynyl-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Ethynyltoluene and Its Derivatives

Transition Metal-Catalyzed Coupling Reactions for 2-Ethynyltoluene Synthesis

Transition metal catalysis stands as a cornerstone for the formation of carbon-carbon bonds, and the synthesis involving this compound is no exception. Catalysts based on palladium, copper, ruthenium, and cobalt have been instrumental in developing synthetic routes to and from this valuable alkyne.

Sonogashira Coupling Approaches for Ethynyltoluene Derivatives

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a fundamental method for synthesizing substituted alkynes. rsc.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. rsc.org

In the context of this compound derivatives, this methodology has been applied in domino reactions to construct complex heterocyclic systems. For instance, a Cu(im)2-derived Cu@N–C catalyst has been successfully used in a one-pot domino Sonogashira coupling-cyclization reaction. tandfonline.comresearchgate.net In this process, this compound reacted with N-tosyl-2-iodo aniline (B41778) to produce the corresponding 2-substituted indole (B1671886) in an 82% yield. tandfonline.comresearchgate.net This demonstrates that ortho-substituted alkynes like this compound are well-tolerated substrates in these intricate transformations. tandfonline.comresearchgate.net

Furthermore, the synthesis of 3-alkynylindoles has been achieved through a palladium(II)-catalyzed coupling of N,N-dimethyl-ortho-alkynylanilines with terminal alkynes, where the necessary ortho-alkynylaniline precursors were themselves synthesized via Sonogashira coupling. thieme-connect.de

Palladium/Copper-Catalyzed Procedures

The combination of palladium and copper catalysts is the hallmark of the traditional Sonogashira coupling, valued for its efficiency under mild conditions. psu.edu This system is widely used for the synthesis of complex molecules, natural products, and pharmaceuticals. rsc.org

Research has demonstrated the synthesis of various heterocyclic structures using this catalytic system with ethynyltoluene derivatives. In one study, pyridine-fused siloles were synthesized from the reaction of 2-bromo-3-(pentamethyldisilanyl)pyridine with 4-ethynyltoluene (B1208493) in the presence of a PdCl2(PPh3)2–CuI catalyst, affording the product in a 21% yield. acs.org Similarly, the synthesis of tricyclic and tetracyclic lactone derivatives of thieno[2,3-b]pyrazine (B153567) involved a Pd/Cu-catalyzed Sonogashira coupling between methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate and various terminal alkynes. mdpi.com

These procedures highlight the robustness of Pd/Cu catalysis in constructing C(sp)-C(sp2) bonds, even with sterically hindered or functionally diverse substrates.

Ruthenium-Catalyzed Alkyne Cyclotrimerizations Utilizing this compound

Ruthenium catalysts offer unique reactivity pathways, particularly in cycloaddition reactions. The [2+2+2] cyclotrimerization of alkynes is a powerful method for constructing substituted aromatic rings.

A notable application involves the synthesis of substituted isoindolinones via a regioselective alkyne cyclotrimerization catalyzed by RuCp*Cl(cod). ucl.ac.uk In this reaction, this compound was successfully used as one of the alkyne components to generate the desired isoindolinone product in a 62% yield. ucl.ac.uk The reaction's success underscores the utility of ruthenium catalysts in complex multi-component reactions involving sterically demanding alkynes like this compound. core.ac.uk

Additionally, Grubbs-type ruthenium catalysts, such as the Hoveyda–Grubbs 2nd generation catalyst (HG2), have been employed for the selective dimerization of this compound. lookchem.com The addition of a phosphine (B1218219) ligand like PCy3 can switch the selectivity of the reaction from cyclotrimerization towards the formation of Z-selective dimers. lookchem.com

Cobalt(II) Complex-Catalyzed Hydrosilylation of this compound

Cobalt-catalyzed hydrosilylation has emerged as an efficient and selective method for the synthesis of vinylsilanes, which are versatile synthetic intermediates. researchgate.netnih.gov This approach provides an economical and sustainable alternative to catalysis by precious metals. ucm.es

A bench-stable cobalt(II) complex bearing a 3N-donor socket-type benzimidazole-imine-2H-imidazole ligand has been reported as a highly effective precatalyst for the Markovnikov-selective hydrosilylation of terminal alkynes. researchgate.netacs.org When applied to this compound, the reaction proceeded smoothly to furnish the corresponding α-vinylsilane. acs.org This contrasts with 4-ethynyltoluene, which required higher temperatures and increased catalyst loading for a successful transformation, suggesting that the ortho-methyl group in this compound facilitates the reaction. acs.org This method is characterized by its high yields, excellent regioselectivity, and broad functional-group tolerance. nih.govresearchgate.net

| Catalyst System | Reactants | Product Type | Yield | Reference |

| Sonogashira Coupling | ||||

| Cu@N–C | This compound, N-tosyl-2-iodo aniline | 2-Substituted indole | 82% | tandfonline.com, researchgate.net |

| Palladium/Copper Catalysis | ||||

| PdCl₂(PPh₃)₂-CuI | 2-bromo-3-(pentamethyldisilanyl)pyridine, 4-Ethynyltoluene | Pyridine-fused silole | 21% | acs.org |

| Ruthenium Catalysis | ||||

| RuCp*Cl(cod) | Amide, this compound | Isoindolinone | 62% | ucl.ac.uk |

| Hoveyda–Grubbs 2nd gen. + PCy₃ | This compound | Dimerization product | High | lookchem.com |

| Cobalt(II) Catalysis | ||||

| Cobalt(II) complex with benzimidazole-imine-2H-imidazole ligand | This compound, Silane | α-Vinylsilane | High | acs.org |

Pyrolytic Synthesis Routes and Rearrangement Pathways

Pyrolysis offers a distinct, reagent-free approach to chemical synthesis, relying on high temperatures to induce molecular transformations. Microwave Flash Pyrolysis (MFP) is a modern adaptation of this classic technique.

Microwave Flash Pyrolysis (MFP) of this compound

The high-temperature chemistry of this compound has been investigated using sealed tube microwave flash pyrolysis (MFP). publish.csiro.aupublish.csiro.auresearchgate.net In this method, the substrate is mixed with a microwave-absorbing material like graphite (B72142) and subjected to intense microwave radiation (150–300 W) in an inert atmosphere. publish.csiro.auresearchgate.net

The MFP of this compound primarily yields indene (B144670). publish.csiro.aupublish.csiro.auresearchgate.net This transformation occurs through a well-established mechanism known as the Roger Brown rearrangement, which involves a 1,2-hydrogen shift to form a vinylidene intermediate, followed by an intramolecular insertion into a methyl C-H bond. publish.csiro.auresearchgate.net

Further reactions can occur under these conditions. A minor product, chrysene (B1668918), is also formed, likely resulting from the loss of a hydrogen atom from the initially formed indene, followed by dimerization. publish.csiro.aupublish.csiro.au The formation of other polycyclic aromatic hydrocarbons, such as benzo[a]anthracene and benzo[c]phenanthrene, has also been observed, which are believed to arise from the subsequent pyrolysis of chrysene under the same MFP conditions. publish.csiro.auresearchgate.net

| Pyrolysis Method | Key Conditions | Major Product | Minor Products | Mechanism | Reference |

| Microwave Flash Pyrolysis (MFP) | Admixed with graphite, 150–300 W microwave power, N₂ atmosphere | Indene | Chrysene, Benzo[a]anthracene, Benzo[c]phenanthrene | Roger Brown Rearrangement | publish.csiro.au, publish.csiro.au, researchgate.net |

Functionalization of this compound

The terminal alkyne group in this compound provides an active site for various chemical transformations, allowing for the synthesis of a range of functionalized derivatives. rsc.org

This compound can participate in three-component coupling reactions with amines and aldehydes to synthesize propargylamines. mdpi.comunibas.it This type of reaction, often referred to as the A³-coupling reaction, is an efficient method for forming these important chemical building blocks. mdpi.com The general mechanism, often catalyzed by a metal complex, involves the deprotonation of the terminal alkyne by the amine to form a metal acetylide intermediate. mdpi.comunibas.it This acetylide then adds to an imine or iminium ion, which is formed in situ from the reaction between the amine and the aldehyde, to yield the final propargylamine (B41283) product. mdpi.comunibas.it Various catalysts, including those based on silver(I) and gold(I) with N-heterocyclic carbene (NHC) ligands, have been shown to be effective for this transformation, producing propargylamines in good to excellent yields. mdpi.comunibas.itorganic-chemistry.orgorganic-chemistry.org

Table 2: A³-Coupling Reaction for Propargylamine Synthesis

| Alkyne Component | Amine Component | Aldehyde Component | Catalyst System (Example) | Product Type | Source(s) |

|---|---|---|---|---|---|

| This compound | Secondary Amine | Aldehyde | NHC-Ag(I) or NHC-Au(I) | Propargylamine | mdpi.comunibas.it |

| Terminal Alkyne | Amine | Aldehyde | Cu(I), Ag(I), Au(I) | Propargylamine | organic-chemistry.orgorganic-chemistry.org |

The direct C(sp)-H carboxylation of terminal alkynes like this compound with carbon dioxide (CO₂) represents a sustainable method for synthesizing propiolic acids. Recent research has shown that simple amide molecules, such as N-methylacetamide and valerolactam, can act as efficient bifunctional organocatalysts for this conversion, even at room temperature. acs.org In the presence of a suitable base like cesium carbonate (Cs₂CO₃), the amide's adjacent nitrogen and oxygen atoms are proposed to activate both the CO₂ and the alkyne's C-H bond, facilitating the C-C bond formation. acs.org This organocatalytic system demonstrates high activity, comparable to that of previously reported transition metal catalysts. acs.org

The reaction of terminal alkynes such as this compound with isocyanides is another avenue for functionalization. rsc.org While specific studies focusing solely on this compound are limited, the general reactivity of alkynes with isocyanides, often catalyzed by transition metals, can lead to a variety of products. These reactions are part of the broader field of multicomponent reactions where the unique electronic structure of isocyanides allows for complex bond formations. rsc.orgtdx.cat For instance, reactions involving N-heterocyclic carbenes (NHCs) and alkynes can form zwitterionic adducts, which can then react with other substrates. rsc.org

Synthesis of Triazole Derivatives from this compound

The synthesis of 1,2,3-triazole derivatives from this compound is a significant area of research, largely facilitated by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. rsc.org This reaction involves the [3+2] cycloaddition between the terminal alkyne of this compound and an organic azide (B81097) to selectively form 1,4-disubstituted 1,2,3-triazoles. nih.gov

In one specific application, this compound was reacted with a key intermediate, 2-azido-Sal-AMS, using a copper(I)-catalyzed process in methanol (B129727) at room temperature. nih.gov This reaction exclusively yielded the 1,4-substituted triazole analogue, 5′-O-[N-(2-Hydroxybenzoyl)sulfamoyl]-2-[4-(2-methylphenyl)-1,2,3-triazol-1-yl]adenosine, with a moderate yield of 51%. nih.gov Another study details the synthesis of a (±)-4-(2-Hydroxy-3-(4-(o-tolyl)-1H-1,2,3-triazol-1-yl)propoxy)-3-methoxybenzaldehyde derivative from this compound and an appropriate azide precursor. researchgate.net

The reaction conditions, particularly the catalyst and solvent, are crucial for the successful synthesis of these triazole derivatives. Research has demonstrated the use of a novel binuclear copper(II)–oxalate complex as an efficient catalyst in water. rsc.org Furthermore, ruthenium-catalyzed cycloaddition reactions have been explored, where a ruthenium azido (B1232118) complex reacts with terminal phenylacetylenes, including 4-ethynyltoluene, to form N(2)-bound ruthenium 4-aryl-1,2,3-triazolato complexes. rsc.org While specific yields for this compound were not detailed in this context, the study highlights the versatility of metal catalysts in these cycloadditions. rsc.org

The position of the methyl group on the phenyl ring has a noticeable impact on the reactivity of ethynyltoluene isomers. rsc.orgnih.gov In comparative studies, this compound has been observed to produce lower yields of triazole derivatives compared to its isomer, 3-ethynyltoluene, a phenomenon attributed to the steric hindrance caused by the ortho-methyl group. rsc.orgnih.gov

The table below summarizes findings from a study on the synthesis of N-oxyalkylated triazoles, showing how the position of the methyl group on the aromatic ring of ethynyltoluene affects the reaction yield.

| Reactant | Product Yield |

| This compound | 70% |

| 3-Ethynyltoluene | 75% |

| 4-Ethynyltoluene | 66% |

| Data sourced from a study on the synthesis of N-oxyalkylated triazoles. rsc.orgnih.gov |

Synthesis of Substituted 2-Quinolone Derivatives from this compound

Substituted 2-quinolones are valuable heterocyclic compounds in medicinal chemistry. academicjournals.org A significant synthetic route to these molecules involves the reaction of this compound with substituted 2-iodoanilines. researchgate.net In a study utilizing oxalic acid as a catalyst, various 2-iodoanilines bearing substituents such as methyl, cyano, chloro, bromo, and fluoro groups were reacted with this compound. researchgate.net These reactions successfully produced the corresponding 3-substituted 2-quinolone derivatives with yields ranging from 43% to 75%. researchgate.net

The mechanism for this transformation is part of a broader class of reactions for synthesizing quinoline (B57606) frameworks, which can involve transition metal-catalyzed cyclizations or alkyne-imine additions. acs.orgnih.gov The reaction between 2-iodoanilines and terminal alkynes like this compound provides a direct method for constructing the 2-quinolone core. researchgate.net

Similar to the synthesis of triazoles, the steric effect of the ortho-methyl group in this compound plays a critical role in influencing the reaction outcome. Research has shown that the reaction involving this compound results in a relatively lower yield compared to the reaction with 3-ethynyltoluene, which is attributed to the steric hindrance at the ortho position of the alkyne. rsc.orgnih.govresearchgate.net

The following table presents the yields of 3-substituted 2-quinolone derivatives from the reaction of this compound with various substituted 2-iodoanilines.

| 2-Iodoaniline Substituent | Product Yield with this compound |

| 4-Methyl | 75% |

| 4-Cyano | 55% |

| 4-Chloro | 65% |

| 5-Chloro | 68% |

| 4-Bromo | 62% |

| 4-Fluoro | 43% |

| Data sourced from a study on the synthesis of 3-substituted 2-quinolone derivatives. researchgate.net |

Exploring Steric Hindrance in this compound Reactions

Steric hindrance is a significant factor that governs the reactivity of this compound. libretexts.org The presence of the methyl group at the ortho position, adjacent to the ethynyl (B1212043) group, creates spatial crowding around the reaction center. rsc.orgnih.gov This crowding impedes the approach of reactants, leading to slower reaction rates and often lower product yields compared to its isomers, 3-ethynyltoluene and 4-ethynyltoluene, where the methyl group is more distant from the reactive alkyne moiety. chemrxiv.org

This effect is clearly demonstrated across different types of reactions:

Synthesis of Triazoles: In the copper-catalyzed synthesis of 1,2,3-triazoles, the yield obtained from this compound is noted to be lower than that from 3-ethynyltoluene, a direct consequence of the steric hindrance at the ortho position. rsc.orgnih.gov

Synthesis of 2-Quinolones: A similar trend is observed in the synthesis of 3-substituted 2-quinolones. researchgate.net The reaction of this compound with 2-iodoanilines gives a comparatively lower yield than when 3-ethynyltoluene is used, which is again explained by the steric hindrance of the ortho-methyl group. researchgate.net

Hydroboration Reactions: The influence of steric hindrance on reaction rate is also evident in hydroboration reactions. chemrxiv.org A study on the hydroboration of terminal alkynes with pinacolborane, catalyzed by sodium triethylborohydride, showed that this compound had a moderate conversion of 59% after one hour. chemrxiv.org In contrast, 3-ethynyltoluene and 4-ethynyltoluene, being less sterically hindered, reacted faster, showing conversions of 61% and 75%, respectively, under the same conditions. chemrxiv.org

The table below provides a comparative overview of the reactivity of ethynyltoluene isomers in a hydroboration reaction, highlighting the impact of steric hindrance.

| Reactant | Conversion % (after 1h) | Regioselectivity (%) |

| This compound | 59% | >99 |

| 3-Ethynyltoluene | 61% | >99 |

| 4-Ethynyltoluene | 75% | >99 |

| Data sourced from a study on the hydroboration of terminal alkynes. chemrxiv.org |

This consistent pattern across different synthetic transformations underscores the critical role that the molecular geometry of this compound plays in determining its chemical reactivity. researchgate.netchemrxiv.org

Mechanistic Investigations of 2 Ethynyltoluene Reactions

Reaction Mechanisms in Catalytic Transformations

The catalytic transformations of 2-ethynyltoluene and related alkynes often involve the activation of the alkyne by a catalyst, followed by subsequent reaction steps.

In a study on the formal thioboration of alkynes, while this compound itself was used as a reactant in a preparatory step, the mechanistic investigation focused on a related 2-alkynylthioanisole substrate. nih.gov The study proposed that the reaction with B-chlorocatecholborane (ClBcat) proceeds via a bifunctional mechanism. nih.govescholarship.org First, the Lewis acidic boron center of ClBcat activates the alkyne. nih.govescholarship.org This is followed by a post-rate-determining demethylation step where the chloride from the borane (B79455) reagent acts as a nucleophile. nih.govescholarship.org Computational studies supported this sequential activation and demethylation pathway. nih.gov Kinetic studies of a similar system using tris(pentafluorophenyl)borane, which can activate but not dealkylate, showed second-order kinetics, further supporting the proposed type of intermediate. nih.gov

A cobalt(II) complex has been shown to be an effective catalyst for the hydrosilylation of alkynes. acs.org While the detailed mechanism for this compound was not the primary focus, the study noted that this compound was readily transformed into the corresponding α-vinylsilane. acs.org This contrasts with 4-ethynyltoluene (B1208493), which required more forcing conditions, highlighting the influence of the methyl group's position on reactivity. acs.org

The following table summarizes the key aspects of these catalytic transformations.

| Catalyst System | Proposed Mechanistic Feature for Alkyne | Role of this compound |

| B-chlorocatecholborane (ClBcat) | Bifunctional: Alkyne activation by Lewis acidic boron, followed by nucleophilic attack by chloride. nih.govescholarship.org | Used in substrate synthesis. nih.govescholarship.org |

| Tris(pentafluorophenyl)borane | Alkyne activation without subsequent nucleophilic attack from the catalyst. nih.govescholarship.org | Not directly studied. |

| Cobalt(II) complex | Catalytic hydrosilylation. acs.org | Readily converted to α-vinylsilane. acs.org |

Unimolecular and Bimolecular Pathways in Pyrolysis of this compound

The pyrolysis of this compound has been investigated using microwave flash pyrolysis (MFP), revealing complex reaction pathways.

Under MFP conditions, this compound primarily undergoes a rearrangement to form indene (B144670). researchgate.netresearchgate.netresearchgate.net This transformation is believed to occur through a Roger Brown rearrangement, which involves a 1,2-hydrogen shift to form a vinylidene intermediate, followed by an insertion reaction. researchgate.netresearchgate.netresearchgate.net

In addition to the unimolecular rearrangement to indene, bimolecular reactions also occur. researchgate.netresearchgate.netresearchgate.net The formation of chrysene (B1668918) is observed, which is proposed to result from the loss of a hydrogen atom from the initially formed indene, followed by dimerization. researchgate.netresearchgate.netresearchgate.net The involvement of dimeric bi-indene structures as intermediates is supported by both computational modeling and the results of pyrolyzing bi-indene itself. researchgate.netresearchgate.netresearchgate.net Minor products, such as benzo[a]anthracene and benzo[c]phenanthrene, have also been identified, and are thought to arise from the subsequent pyrolysis of chrysene under the same reaction conditions. researchgate.netresearchgate.netresearchgate.net

Studies on related systems have also highlighted the competition between unimolecular and bimolecular pathways in high-temperature water, although this was not specific to this compound. umich.edu For instance, cyclohexanol (B46403) dehydration can proceed through both pathways depending on the temperature. umich.edu

The table below outlines the products and proposed pathways in the pyrolysis of this compound.

| Pyrolysis Product | Proposed Pathway | Pathway Type |

| Indene | Roger Brown rearrangement (1,2-H shift to vinylidene followed by insertion). researchgate.netresearchgate.netresearchgate.net | Unimolecular |

| Chrysene | H-atom loss from indene followed by dimerization. researchgate.netresearchgate.netresearchgate.net | Bimolecular |

| Benzo[a]anthracene | Pyrolysis of chrysene. researchgate.netresearchgate.netresearchgate.net | Secondary |

| Benzo[c]phenanthrene | Pyrolysis of chrysene. researchgate.netresearchgate.netresearchgate.net | Secondary |

Concerted Reaction Mechanisms in this compound Chemistry

A concerted reaction is a chemical reaction in which all bond breaking and bond forming occurs in a single step. youtube.comchemistrysteps.com There are no intermediates, but the reaction proceeds through a single transition state. youtube.com

In the context of reactions related to this compound, the concept of concerted versus stepwise mechanisms is crucial. For instance, in dehydro-Diels-Alder reactions involving enynes and diynes, computational studies have shown that a concerted reaction is often energetically favored. researchgate.net However, the energy difference between the concerted and stepwise pathways can be small, particularly for diynes, suggesting that competing mechanisms are possible. researchgate.net

The table below compares concerted and stepwise pathways in related cycloaddition reactions.

| Reaction Type | Favored Mechanism | Energy Difference (Concerted vs. Stepwise) |

| Enyne Cycloadditions | Concerted researchgate.net | 5.2-6.6 kcal/mol researchgate.net |

| Diyne Cycloadditions | Concerted (energetically), but can be competitive researchgate.net | 0.5-2 kcal/mol researchgate.net |

| Thioboration with ClBcat | Concerted (AdE3) nih.gov | N/A |

Transition State Analysis in this compound Reactions

A transition state is a high-energy, unstable configuration of atoms that exists for an infinitesimally short time during a chemical reaction as reactants are converted into products. ucsb.edu It represents a saddle point on the potential energy surface, having one negative frequency in its vibrational analysis, which corresponds to the reaction coordinate. ucsb.edu

In the mechanistic study of the thioboration of alkynes related to this compound, the geometry of the AdE3 transition states was a key focus. nih.gov Density functional theory (DFT) calculations revealed significant variation in the geometry of these transition states. nih.gov Specifically, the forming carbon-boron interatomic distances ranged from 1.86 to 2.13 Å, while the carbon-sulfur distance varied from 2.70 to 2.96 Å. nih.gov This variability in transition state geometry had a notable effect on the predicted kinetic isotope effects. nih.gov

For the pyrolysis of this compound leading to indene, computational studies have been used to model the putative mechanistic pathways, which would involve calculating the transition states for the 1,2-hydrogen shift and subsequent cyclization steps. researchgate.netresearchgate.net

The following table presents calculated parameters for a relevant transition state analysis.

| Reaction | Method | Transition State Parameter | Calculated Range |

| Thioboration (AdE3) | DFT | Forming C-B distance | 1.86 - 2.13 Å nih.gov |

| Thioboration (AdE3) | DFT | Forming C-S distance | 2.70 - 2.96 Å nih.gov |

Advanced Spectroscopic Characterization and Theoretical Studies

High-Resolution Gas-Phase Infrared Absorption Spectroscopy of 2-Ethynyltoluene

High-resolution gas-phase infrared (IR) absorption spectroscopy is a powerful technique for probing the vibrational modes of molecules in an isolated, unperturbed environment. For this compound, such studies have been conducted to precisely measure its vibrational frequencies. These high-resolution measurements are crucial for understanding the complex interplay of its different C-H stretching motions. The data obtained from these spectroscopic studies serve as a benchmark for theoretical calculations and provide valuable insights into the molecule's structure and bonding.

Anharmonic Quantum Chemical Computations for Spectral Analysis

To accurately interpret the experimental high-resolution IR spectra of this compound, high-level anharmonic quantum chemical computations are employed. These calculations go beyond the simple harmonic oscillator approximation and account for the anharmonicity of the molecular vibrations. This approach is essential for correctly assigning the observed spectral features, especially in regions where multiple vibrational modes may overlap or interact. The combination of high-resolution spectroscopy and anharmonic computations provides a detailed and nuanced understanding of the vibrational landscape of this compound.

Analysis of Aliphatic, Aromatic, and Ethynyl (B1212043) C-H Stretches in this compound Spectra

A key focus of the spectroscopic analysis of this compound is the distinct C-H stretching vibrations associated with its three different types of hydrocarbon groups: aliphatic (-CH3), aromatic (on the benzene (B151609) ring), and ethynyl (-C≡C-H). These different C-H bonds give rise to characteristic absorption bands in the infrared spectrum. The analysis of these bands provides valuable information about the local chemical environment and the nature of the C-H bonds within the molecule.

| C-H Bond Type | Typical Frequency Range (cm⁻¹) |

| Ethynyl | ~3300 |

| Aromatic | ~3100-3000 |

| Aliphatic | ~3000-2850 |

This table provides a general overview of the typical frequency ranges for different C-H stretching vibrations.

The precise frequencies and intensities of these C-H stretches in the this compound spectrum are influenced by factors such as vibrational coupling and Fermi resonances, which can be elucidated through detailed spectral and computational analysis.

Mass-Analyzed Resonance Enhanced Multiphoton Ionization Spectroscopy

Mass-analyzed resonance-enhanced multiphoton ionization (REMPI) spectroscopy is a highly sensitive and selective technique used to study the electronic states of molecules. ias.ac.in In this method, a molecule is excited by the absorption of one or more photons to an intermediate electronic state, followed by the absorption of another photon to ionize the molecule. wikipedia.org The resulting ions are then detected by a mass spectrometer. By tuning the wavelength of the laser, a spectrum of the intermediate electronic state can be obtained.

For a molecule like this compound, REMPI spectroscopy could provide detailed information about its electronically excited states, including their energies, lifetimes, and vibrational structures. This technique is particularly useful for distinguishing between different isomers due to its mass selectivity. While specific REMPI studies on this compound are not extensively documented in the provided search results, the application of this technique to similar aromatic hydrocarbons suggests it would be a valuable tool for elucidating the photophysics of this compound. nih.gov

Ab Initio Calculations for Geometry Optimization and Vibrational Analysis

Ab initio quantum chemical calculations are theoretical methods that are based on first principles, without the use of empirical parameters. These calculations are widely used to predict the molecular structures, vibrational frequencies, and other properties of molecules. unito.itnih.gov For this compound, ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be employed to perform geometry optimization, which involves finding the lowest energy arrangement of the atoms in the molecule.

Once the optimized geometry is obtained, vibrational analysis can be performed to calculate the harmonic vibrational frequencies and their corresponding infrared intensities and Raman scattering activities. These theoretical predictions can then be compared with experimental data from IR and Raman spectroscopy to validate the calculations and aid in the assignment of the experimental spectra. lqtl.org

Table of Expected Ab Initio Computational Outputs for this compound:

| Computational Output | Description |

| Optimized Molecular Geometry | The three-dimensional coordinates of the atoms corresponding to the minimum energy structure. |

| Vibrational Frequencies | The frequencies of the normal modes of vibration of the molecule. |

| Infrared Intensities | The predicted intensities of the infrared absorption bands. |

| Raman Scattering Activities | The predicted intensities of the Raman scattering bands. |

Density Functional Theory (DFT) in Pyrolysis and Reaction Pathway Modeling

Density Functional Theory (DFT) is a widely used quantum chemical method that has proven to be a powerful tool for studying the mechanisms of chemical reactions. mdpi.com In the context of this compound, DFT calculations can be utilized to model its pyrolysis (thermal decomposition) and to explore potential reaction pathways. mdpi.comsemanticscholar.org This involves calculating the energies of reactants, transition states, and products to map out the potential energy surface of a reaction.

By identifying the transition state structures and their corresponding activation energies, DFT can provide valuable insights into the kinetics and mechanisms of various reactions that this compound might undergo, such as isomerization, cyclization, or polymerization. researchgate.netarxiv.org This information is crucial for understanding its thermal stability and reactivity.

Molecular Docking and In Silico Studies of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.orgjscimedcentral.commdpi.com In silico studies, which are computational analyses, are often used in drug discovery and materials science to screen for molecules with desired properties. nih.gov

While there is no specific information in the provided search results on molecular docking studies of this compound derivatives, the structural motifs present in the molecule—an aromatic ring and an ethynyl group—are common in biologically active compounds and functional materials. Hypothetically, derivatives of this compound could be designed and their potential interactions with biological targets (e.g., enzymes, receptors) or their suitability for specific material applications could be evaluated using molecular docking and other in silico methods. nih.gov These computational approaches allow for the rapid screening of large numbers of virtual compounds, saving time and resources in the early stages of research and development. ijper.org

Applications of 2 Ethynyltoluene in Materials Science Research

Polymerization Studies of 2-Ethynyltoluene

The polymerization of this compound has been the subject of various research studies, exploring different catalytic systems and reaction conditions to control the polymer structure and properties. When heated, this compound can form polymers. biosynth.com Rhodium-based catalysts, such as RhH(PPh3)4 in combination with dppe, have shown to be effective in the polymerization of this compound, yielding 84% of the resulting polymer. rsc.org

Another approach involves the cyclotrimerization of this compound. In a study utilizing a DyI2-initiated silyl (B83357) radical-catalyzed process, this compound underwent cyclotrimerization to produce a mixture of 1,2,4- and 1,3,5-tris(o-tolyl)benzene isomers. rsc.org This reaction, conducted at 70°C for three days, highlights a method to create specific trimeric structures from the monomer. rsc.org

Furthermore, microwave flash pyrolysis of this compound has been investigated, leading primarily to the formation of indene (B144670) through a Roger Brown rearrangement. dntb.gov.ua This process involves a 1,2-hydrogen shift to a vinylidene intermediate followed by insertion. dntb.gov.ua

These studies demonstrate the diverse polymerization pathways of this compound, from linear polymer formation to cyclization and rearrangement reactions, depending on the chosen synthetic methodology.

Formation of Polyacetylenes and Conjugated Polymers

This compound is a key monomer in the synthesis of polyacetylenes and other conjugated polymers. wikipedia.org These polymers are characterized by a backbone of alternating single and double or triple bonds, which leads to delocalized π-electron systems and unique electronic and optical properties. Poly(this compound) is a derivative of polyacetylene, a class of polymers that gained significant attention after the discovery of their high electrical conductivity upon doping. wikipedia.org

The synthesis of these polymers can be achieved through various methods, including Ziegler-Natta catalysis and ring-opening metathesis polymerization (ROMP). wikipedia.org For instance, the Sonogashira coupling reaction is a powerful tool for creating conjugated polymers by linking ethynyl-containing monomers. mdpi.com This method has been used to prepare novel copolymers with alternating donor-acceptor units, where the ethynylene group from monomers like this compound can be incorporated to fine-tune the electronic band gap and other properties of the resulting polymer. mdpi.com

The introduction of the ethynyl (B1212043) group from this compound into a polymer backbone can lead to more planar structures, which in turn affects the molecular weight and solubility of the conjugated polymers. mdpi.com The resulting polymers often exhibit red-shifted absorption maxima compared to their analogues without the ethynylene linker. mdpi.com

Development of Advanced Materials, including Polymers and Composites

The unique reactivity of this compound makes it a valuable component in the development of advanced materials, including high-performance polymers and composites. guidechem.comlookchem.com The ethynyl group can undergo various chemical transformations, allowing for the creation of cross-linked networks and the incorporation of functional moieties.

One notable application is in the synthesis of polymers with high thermal stability and good solvent resistance, which can be achieved through thermal crosslinking of the ethynyl groups. researchgate.net This property is particularly desirable for materials used in demanding environments.

Furthermore, this compound can be used to create composite materials. For example, it has been used in the synthesis of catalysts, such as a Cu@N–C catalyst derived from a metal-organic framework (MOF), which demonstrated high efficiency in domino Sonogashira coupling-cyclization reactions. tandfonline.comtandfonline.com In these reactions, this compound served as a substrate, yielding the desired cyclized product with high efficiency. tandfonline.comtandfonline.com

Applications in Coatings, Adhesives, Electronic Devices, and Sensors

The polymers and materials derived from this compound have found applications in a variety of fields, including coatings, adhesives, electronic devices, and sensors.

Coatings and Adhesives: The ability of this compound-based polymers to form durable, cross-linked films makes them suitable for use in coatings and adhesives. biosynth.comchemicalsunited.comemeryoleo.com For instance, polymeric antireflective coatings have been prepared by plasma-enhanced chemical vapor deposition (PECVD) using 4-ethynyltoluene (B1208493), a close isomer of this compound, as a monomer. google.com These coatings are useful for applications in microelectronics. google.com The development of 1,2,3-triazole-rich molecules, often synthesized via click chemistry involving alkynes like this compound, has gained importance in designing high-performance coatings with anti-corrosive and anti-microbial properties. researchgate.net

Electronic Devices: Conjugated polymers derived from this compound are of significant interest for applications in organic electronic devices due to their semiconductor properties. ontosight.ai These materials can be used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. ontosight.ai The synthesis of phenyleneethynylene-type structures, which can be derived from this compound, is a key area of research for creating materials for electronic devices. tcichemicals.com The electrical conductivity of thin films made from derivatives of this compound has been studied, showing potential for use as conductive films in organic electronic devices. ukm.my

Sensors: The electronic properties of polymers containing this compound can be sensitive to their environment, making them suitable for use in chemical sensors. For example, a new derivative, N-([4–aminophenyl] ethynyltoluene)-N’-(1-naphthanoyl) thiourea (B124793) (ATT), was synthesized and developed into a thin-film sensor for the detection of carbon monoxide gas. scientific.net The sensor exhibited high sensitivity, demonstrating the potential of this compound-based materials in gas sensing applications. scientific.net

Exploration of Electronic Transport Properties in Derived Materials

A key area of research for materials derived from this compound is the investigation of their electronic transport properties. The extended π-conjugation in polyacetylenes and other conjugated polymers allows for the movement of charge carriers (electrons and holes) along the polymer chain.

The study of charge transfer through poly(arylene ethynylene)s end-capped with terthiophene has provided insights into the behavior of polarons (charged quasi-particles) in these systems. monash.edu Understanding the thermodynamics and spectroscopy of these charge carriers is crucial for designing more efficient organic electronic materials. monash.edu

The conductivity of these materials can be influenced by various factors, including the molecular weight of the polymer, the degree of conjugation, and the presence of dopants. ukm.my Research has shown that the electrical conductivity of films made from this compound derivatives can be enhanced under illumination, indicating a photo-conductive effect. ukm.my The study of dielectric properties and charge transport in these materials is essential for their application in devices like OFETs, where charge carrier mobility is a critical parameter. tudelft.nl

2 Ethynyltoluene in Pharmaceutical and Biomedical Research

Synthesis of Drug Candidates Utilizing 2-Ethynyltoluene as a Starting Material

This compound serves as a versatile building block in the synthesis of a variety of compounds with potential therapeutic applications. Its terminal alkyne group readily participates in coupling reactions, allowing for the construction of complex molecular architectures.

One notable application is in the synthesis of 1,2,3-triazole derivatives through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry." scielo.br This reaction has been employed to create libraries of compounds for screening against various diseases. For instance, this compound has been reacted with azido-functionalized scaffolds to produce potential drug candidates. A study describes the synthesis of (±)-4-(2-Hydroxy-3-(4-(o-tolyl)-1H-1,2,3-triazol-1-yl)propoxy)-3-methoxybenzaldehyde, where this compound was a key starting material. scielo.br

Another synthetic strategy involves the Sonogashira cross-coupling reaction, a palladium-catalyzed process that couples terminal alkynes with aryl or vinyl halides. acs.org This method has been used to create complex molecules, including those with potential biological activity. For example, this compound has been used in the synthesis of iridium(III) complexes and thieno[2,3-b]pyrazine (B153567) derivatives. acs.orgmdpi.com

Furthermore, this compound has been utilized in the synthesis of isoindolinone derivatives through a ruthenium-catalyzed alkyne cyclotrimerization. ucl.ac.uk These compounds are of interest in medicinal chemistry due to their diverse biological activities. The synthesis of enynones, another class of compounds with potential pharmacological value, has also been achieved using this compound via a palladium-catalyzed Sonogashira coupling with triazine esters. mdpi.com

The following table summarizes the synthesis of various drug candidates starting from this compound:

| Resulting Compound Class | Synthetic Method | Potential Application |

| 1,2,3-Triazole derivatives | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Antileishmanial agents scielo.brresearchgate.net |

| Iridium(III) complexes | Sonogashira cross-coupling | Photophysical studies acs.org |

| Thieno[2,3-b]pyrazine derivatives | Sonogashira cross-coupling | Antitumor and antiparasitic agents mdpi.com |

| Isoindolinone derivatives | Ruthenium-catalyzed alkyne cyclotrimerization | Medicinal chemistry ucl.ac.uk |

| Enynones | Palladium-catalyzed Sonogashira coupling | Organic synthesis mdpi.com |

| 5'-O-[N-(Salicyl)sulfamoyl]adenosine analogues | Copper-catalyzed [3+2] cycloaddition | Antitubercular agents nih.gov |

Investigation of Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for a range of biological activities, demonstrating their potential in various therapeutic areas.

Antileishmanial Activity: A series of 2-hydroxy-3-(1,2,3-triazolyl)propyl vanillin (B372448) derivatives, synthesized using this compound, were evaluated for their activity against different Leishmania species. scielo.brresearchgate.netscielo.br Two compounds, 3s and 3t, which are derivatives of 4-ethynyltoluene (B1208493) and 3-ethynyltoluene respectively and not this compound, showed significant activity against Leishmania infantum, Leishmania amazonensis, and Leishmania braziliensis. scielo.brresearchgate.netscielo.br

Antitubercular Activity: this compound was used to synthesize a 2-triazole substituted analogue of 5'-O-[N-(salicyl)sulfamoyl]adenosine (Sal-AMS). nih.gov This derivative was evaluated for its inhibitory activity against Mycobacterium tuberculosis. nih.gov

Anticancer Activity: While direct studies on the anticancer activity of this compound derivatives are not extensively detailed in the provided context, related structures and synthetic methodologies suggest potential in this area. For instance, thieno[2,3-b]pyrazine derivatives, which can be synthesized using ethynyltoluene compounds, have been investigated as inhibitors of cancer cell growth. mdpi.com Additionally, pyrazole (B372694) derivatives, which can be synthesized from terminal alkynes, have shown various biological properties including anticancer and antitumor activities. researchgate.net

Enzyme Inhibition: Derivatives of this compound have been designed and synthesized as enzyme inhibitors. For example, 2-triazole substituted analogues of Sal-AMS were developed as inhibitors of aryl acid adenylating enzymes involved in siderophore biosynthesis in Mycobacterium tuberculosis. nih.gov

The table below summarizes the investigated biological activities of this compound derivatives:

| Biological Activity | Compound Class | Target | Key Findings |

| Antileishmanial | 2-Hydroxy-3-(1,2,3-triazolyl)propyl vanillin derivatives | Leishmania species | Compounds 3s and 3t (related to 4- and 3-ethynyltoluene) showed good activity. scielo.brresearchgate.netscielo.br |

| Antitubercular | 2-Triazole substituted Sal-AMS analogues | Mycobacterium tuberculosis | A derivative of this compound was synthesized and evaluated. nih.gov |

| Enzyme Inhibition | 2-Triazole substituted Sal-AMS analogues | Aryl acid adenylating enzymes | Designed as inhibitors of siderophore biosynthesis. nih.gov |

Molecular Interactions with Biological Targets (e.g., Enzyme Binding)

The therapeutic potential of this compound derivatives is intrinsically linked to their ability to interact with specific biological targets, such as enzymes. Understanding these molecular interactions is crucial for rational drug design and optimization.

Enzyme Binding of Antileishmanial Compounds: In the study of 2-hydroxy-3-(1,2,3-triazolyl)propyl vanillin derivatives, molecular docking simulations were performed to investigate their binding to the sterol 14α-demethylase (CYP51) enzyme from Leishmania infantum. scielo.brresearchgate.netscielo.br This enzyme is a key component of the sterol biosynthesis pathway in Leishmania and a validated drug target. The docking studies indicated that the synthesized compounds, including the one derived from this compound, bind favorably to the active site of CYP51. scielo.brresearchgate.netscielo.br The interactions were found to be similar to that of the known drug fluconazole. scielo.br Key interactions stabilizing the compounds within the enzyme's active site include hydrogen bonding and pi-alkyl interactions with specific amino acid residues. scielo.br

Enzyme Inhibition in Tuberculosis: For the 2-triazole substituted analogues of 5'-O-[N-(salicyl)sulfamoyl]adenosine designed as inhibitors of Mycobacterium tuberculosis, the structure-activity relationship (SAR) was explored. nih.gov While a range of substituents on the triazole moiety were well-tolerated, leading to potent enzyme inhibition, this did not always translate to whole-cell activity. nih.gov This highlights the complexity of drug action, where factors beyond simple enzyme binding, such as cell permeability, play a significant role.

Interactions in Aromatase Inhibitors: Although not directly involving this compound, studies on isoflavanone (B1217009) derivatives as aromatase inhibitors provide insights into the types of interactions that are important for enzyme binding. nih.gov These include hydrophobic interactions, hydrogen bonding, and coordination with the heme iron of the enzyme. nih.gov Such principles can be applied to the design of new inhibitors derived from this compound.

Interactions with Metalloproteinases: In the context of developing inhibitors for matrix metalloproteinases (MMPs), particularly gelatinases like MMP-2, click chemistry has been used to connect an azide (B81097) fragment with lipophilic alkynes. colab.ws The resulting compounds were designed to interact with the S1' pocket of the gelatinases. colab.ws Molecular docking and dynamics experiments have been used to model these interactions. colab.ws

The following table details the molecular interactions of this compound derivatives with their biological targets:

| Derivative Class | Biological Target | Key Interactions |

| 2-Hydroxy-3-(1,2,3-triazolyl)propyl vanillins | Sterol 14α-demethylase (CYP51) | Favorable binding in the active site, similar to fluconazole. scielo.brresearchgate.netscielo.br |

| 2-Triazole substituted Sal-AMS analogues | Aryl acid adenylating enzymes | Potent enzyme inhibition observed. nih.gov |

| Isoflavanone derivatives (related class) | Aromatase | Hydrophobic interactions, hydrogen bonding, heme iron coordination. nih.gov |

| "Clicked" thiirane (B1199164) inhibitors (related class) | Matrix Metalloproteinase-2 (MMP-2) | Interaction with the S1' subsite. colab.ws |

Development of Chemosensors (e.g., Carbon Monoxide Detection)

The unique electronic and structural properties of compounds derived from this compound make them suitable for applications beyond pharmaceuticals, particularly in the development of chemosensors.

A study focused on the synthesis and characterization of N-([4-aminophenyl]ethynyltoluene)-N'-(1-naphthanoyl) thiourea (B124793) (ATT) as a potential chemosensor for carbon monoxide (CO) gas. scientific.net This molecule combines the electronic properties of the acetylide and thiourea moieties. scientific.net A thin film of ATT incorporated into a polyvinyl chloride (PVC) matrix was developed and its sensitivity towards CO was evaluated using UV-visible spectroscopy. scientific.net The sensor exhibited a notable response to CO gas, with a sensitivity of 55% towards 30 ppm of CO. scientific.net

Quantum mechanical calculations were performed to understand the interaction between the ATT molecule and CO. scientific.net The results indicated a potential van der Waals interaction with a stabilization energy of -6.54 kJ/mol and an interaction distance of 3.14 Å between the substrate and the analyte. scientific.net This suggests that the ATT molecule has the potential to be explored further for applications in CO detection. scientific.net

Another related derivative, 1-hexanoyl-3-(4-p-tolylethynyl-phenyl)-thiourea (APHX), was synthesized and characterized for its potential in detecting CO gas. researchgate.net The synthesis involved a Sonogashira cross-coupling reaction to incorporate the acetylide group. researchgate.net

The development of such chemosensors is significant for environmental monitoring and industrial safety, where the detection of toxic gases like CO is crucial.

The table below summarizes the findings related to the development of chemosensors based on this compound derivatives:

| Chemosensor | Analyte | Method of Detection | Key Findings |

| N-([4-aminophenyl]ethynyltoluene)-N'-(1-naphthanoyl) thiourea (ATT) | Carbon Monoxide (CO) | UV-visible spectroscopy | 55% sensitivity towards 30 ppm CO. scientific.net |

| 1-Hexanoyl-3-(4-p-tolylethynyl-phenyl)-thiourea (APHX) | Carbon Monoxide (CO) | Not specified | Synthesized and characterized for CO detection. researchgate.net |

Computational Chemistry and Theoretical Modeling of 2 Ethynyltoluene

Quantum Mechanical Principles Applied to 2-Ethynyltoluene

Quantum mechanics forms the fundamental basis for understanding the behavior of this compound, a molecule that contains aromatic, aliphatic, and ethynyl (B1212043) C-H groups. oup.com The application of quantum mechanical principles is crucial for elucidating its molecular structure, spectroscopic properties, and potential role in astrophysical environments and combustion processes. oup.com The study of such molecules is essential for connecting fundamental quantum principles to macroscopic chemical physics, thereby helping to unravel the lifecycle of stellar and planetary systems. oup.com

Theoretical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are employed to model the electronic distribution and energy levels within the molecule. researchgate.netarxiv.orgnih.gov These methods solve approximations of the Schrödinger equation to provide information about molecular orbitals, bond lengths, bond angles, and vibrational frequencies. For instance, the presence of both sp²-hybridized carbons in the benzene (B151609) ring and sp-hybridized carbons in the ethynyl group leads to a unique electronic landscape that governs its reactivity. masterorganicchemistry.com

Modeling of Putative Mechanistic Pathways

Computational modeling is a powerful tool for investigating the potential reaction pathways of this compound. One area of significant interest is its role as a precursor in the formation of larger polycyclic aromatic hydrocarbons (PAHs). oup.com

Experimental and computational studies have explored the pyrolysis of this compound, which has been shown to lead to the formation of indene (B144670), as well as larger PAHs like chrysene (B1668918) and benzo[a]anthracene. oup.com This suggests that this compound could be a key intermediate in the bottom-up growth of PAHs in high-energy environments. oup.com

Furthermore, the reaction of ethynyl radicals with aromatic compounds like benzene has been studied computationally, providing a model for how this compound might react. uhmreactiondynamics.org These studies show that the addition of an ethynyl radical to a benzene ring can occur without a significant energy barrier, leading to various intermediates that can then rearrange or eliminate a hydrogen atom to form substituted aromatic products. uhmreactiondynamics.org Similar pathways can be postulated for the reactions of this compound, where the initial addition of a radical species could be followed by a series of steps leading to more complex molecules. The exploration of such reaction pathways can be facilitated by automated computational tools that systematically search for intermediates and transition states on the potential energy surface. nih.govchemrxiv.org

A hypothetical reaction pathway for the dimerization of this compound, initiated by a radical species, is presented below. This illustrates the complexity of the potential reactions this molecule can undergo.

| Step | Reactants | Intermediate/Transition State | Product(s) |

| 1 | This compound + R• | Radical addition to the ethynyl group | Adduct radical |

| 2 | Adduct radical + this compound | Radical addition to another this compound molecule | Dimeric radical |

| 3 | Dimeric radical | Intramolecular cyclization | Cyclized radical intermediate |

| 4 | Cyclized radical intermediate | Hydrogen atom abstraction | Dimerized product + R• |

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of this compound is primarily associated with the internal rotation of the methyl group. The study of the potential energy surface (PES) for this rotation provides valuable information about the molecule's structure and dynamics. aip.orgnih.gov

For o-ethynyltoluene, experimental and theoretical studies have determined the potential energy function for the internal rotation of the methyl group in both the ground electronic state (S₀) and the first excited state (S₁). aip.orgnih.gov The methyl group in o-ethynyltoluene is found to be a rigid rotor, with a significant potential barrier to rotation. aip.orgnih.gov This rigidity suggests that the conformation of the molecule does not change upon electronic excitation. aip.orgnih.gov

The potential energy barriers for the internal rotation of the methyl group in o- and m-ethynyltoluene are summarized in the table below.

| Compound | State | V₃ (cm⁻¹) | V₆ (cm⁻¹) | V₉ (cm⁻¹) |

| o-Ethynyltoluene | S₀ | 190 ± 10 | - | - |

| o-Ethynyltoluene | S₁ | 190 ± 10 | - | - |

| m-Ethynyltoluene | S₀ | 19 ± 3 | -6 | 0 |

| m-Ethynyltoluene | S₁ | 101 ± 1 | -22 | -2 |

Data sourced from Tanaka and Okuyama (2011). aip.orgnih.gov

The potential energy surface of a molecule describes the energy of the system as a function of its geometry. youtube.com For this compound, the PES is a complex landscape with minima corresponding to stable conformations and saddle points corresponding to transition states for conformational changes, such as the rotation of the methyl group. mdpi.compreprints.org Computational methods are essential for mapping out these surfaces and understanding the energetic favorability of different conformations. colostate.eduutdallas.eduspcmc.ac.inlibretexts.org

HOMO-LUMO Behavior and Stabilization Energy Calculations

The electronic properties of this compound, particularly its reactivity, can be understood by examining its frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. wikipedia.orgresearchgate.net A smaller HOMO-LUMO gap generally implies that the molecule is more polarizable and has a higher chemical reactivity. wikipedia.orgresearchgate.netschrodinger.comwuxibiology.com

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular interactions that contribute to the stabilization of a molecule. ijnc.irmaterialsciencejournal.org NBO analysis partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. wisc.edu The interactions between filled (donor) and empty (acceptor) orbitals are quantified using second-order perturbation theory, providing a measure of their stabilization energy. materialsciencejournal.org

| Donor NBO | Acceptor NBO | Type of Interaction | Expected Stabilization Energy |

| π(C=C) of ring | π(C=C) of ring | Intramolecular charge transfer (resonance) | High |

| π(C≡C) of ethynyl | π(C=C) of ring | Intramolecular charge transfer (resonance) | Moderate to High |

| σ(C-H) of methyl | π(C=C) of ring | Hyperconjugation | Moderate |

| Lone Pair (if applicable) | σ or π* | Lone pair delocalization | N/A for this compound |

Future Research Directions and Emerging Areas

Exploration of Novel Catalytic Systems for 2-Ethynyltoluene Transformations

The reactivity of the ethynyl (B1212043) group in this compound makes it a prime substrate for catalytic transformations. While various catalytic systems have been employed, there is considerable scope for the development of more efficient, selective, and sustainable methods.

Future efforts will likely focus on:

Developing Cheaper and More Abundant Metal Catalysts: While precious metals like ruthenium have shown efficacy in reactions such as alkyne cyclotrimerization to form isoindolinones, a shift towards catalysts based on more earth-abundant and cost-effective metals like cobalt is anticipated. ucl.ac.uk For instance, cobalt(II) complexes with Schiff base ligands have demonstrated high efficiency in the Markovnikov-selective hydrosilylation of terminal alkynes, including this compound, to produce α-vinylsilanes. acs.org Further research into designing novel cobalt-based catalysts could lead to even more versatile and economical synthetic routes. ucl.ac.ukacs.org

Asymmetric Catalysis: The development of chiral catalysts for asymmetric transformations of this compound is a promising avenue. This could lead to the synthesis of enantiomerically pure compounds with potential applications in medicinal chemistry and materials science.

Multicomponent Reactions: Investigating the use of this compound in multicomponent reactions, where three or more reactants combine in a single step, can lead to the rapid assembly of complex molecular architectures. rsc.org The steric hindrance from the ortho-methyl group can influence the regioselectivity of these reactions, a factor that requires further systematic study. rsc.org

Dual Catalytic Systems: The use of dual catalytic systems, such as the combination of a cobalt catalyst with a photosensitizer, has shown promise in the alkenylation of unactivated alkanes using terminal alkynes. researchgate.net Exploring such systems with this compound could unlock new synthetic pathways.

Advanced Spectroscopic Techniques for Elucidating Complex Reactivity

A deeper understanding of the reaction mechanisms and the nature of transient intermediates involving this compound is crucial for optimizing existing reactions and discovering new ones. Advanced spectroscopic techniques, coupled with computational methods, are powerful tools in this endeavor.

Key areas of future research include:

High-Resolution Gas-Phase Spectroscopy: High-resolution infrared (IR) absorption measurements, particularly in the gas phase, can provide detailed insights into the vibrational modes of this compound. leidenuniv.nlresearchgate.netresearchgate.netoup.comoup.comresearchgate.netoup.com Such studies, when combined with high-level quantum chemical computations, can unravel the complex nature of vibrational transitions, which are often a mixture of different motions. leidenuniv.nlresearchgate.netoup.comoup.comresearchgate.netoup.com

Time-Resolved Spectroscopy: Utilizing techniques like time-resolved spectroscopy can help in the direct observation and characterization of short-lived intermediates in catalytic cycles and photochemical reactions involving this compound.

Spectroscopy of Reaction Products: Detailed spectroscopic analysis of the products formed from this compound transformations is essential for confirming their structure and understanding the reaction selectivity. For example, multidimensional NMR spectroscopy and X-ray crystallography have been used to characterize the structure of aryl(trifloxyalkenyl)iodonium triflate salts synthesized from this compound. researchgate.net

Designing New Materials with Tailored Properties from this compound Building Blocks

The rigid structure and reactive ethynyl group of this compound make it an attractive monomer for the synthesis of novel polymers and functional materials.

Future research in this area will likely involve:

Polymer Synthesis: Investigating the polymerization of this compound through various methods, such as transition-metal catalysis or radical polymerization, could lead to the creation of new polymers with interesting thermal, optical, and electronic properties. The pyrolysis of this compound has been shown to produce larger polycyclic aromatic hydrocarbons (PAHs), indicating its potential as a precursor for carbon-rich materials. oup.com

Functional Materials: Incorporating this compound into the structure of functional materials, such as organic semiconductors, porous organic frameworks, or sensor materials, is an emerging area. The specific arrangement of the methyl and ethynyl groups can be exploited to fine-tune the properties of the resulting materials.

Supramolecular Chemistry: The use of this compound in supramolecular assemblies, where molecules are held together by non-covalent interactions, is another promising direction. unive.it For instance, it can be a guest molecule in resorcin researchgate.netarene capsules, influencing reactions within the capsule. unive.it

Further In Silico Studies for Drug Discovery and Material Design

Computational chemistry and molecular modeling (in silico studies) are indispensable tools for predicting the properties and reactivity of molecules and for designing new compounds and materials.

Future in silico research on this compound and its derivatives will likely focus on:

Reaction Mechanism Elucidation: Computational studies can provide detailed energy profiles of reaction pathways, helping to understand the factors that control the selectivity and efficiency of catalytic transformations involving this compound. ucl.ac.uk

Drug Discovery: Derivatives of this compound can be designed and screened in silico for their potential biological activity. researchgate.netscielo.br For example, this compound has been used in the synthesis of 1,2,3-triazolylpropyl vanillin (B372448) derivatives that have been evaluated for their antileishmanial activity, with molecular docking studies indicating favorable binding to the target enzyme. researchgate.netscielo.br

Materials Design: Computational methods can be used to predict the electronic, optical, and mechanical properties of polymers and other materials derived from this compound, guiding the experimental synthesis of materials with desired characteristics.

Bayesian Optimization: The integration of automated synthesis platforms with Bayesian optimization algorithms can accelerate the discovery of optimal reaction conditions for transformations involving this compound, significantly reducing the experimental effort required. researchgate.net

Interdisciplinary Research Connecting Fundamental Chemistry with Astrochemistry

Recent studies have highlighted the relevance of this compound in the field of astrochemistry, the study of the chemical composition of and processes in astronomical environments.

Emerging research in this interdisciplinary area includes:

Spectroscopic Signatures in Astronomical Environments: The presence of aliphatic, aromatic, and ethynyl C-H groups in this compound makes it an excellent model for studying the spectroscopy of all three types of bonds, which are important in astronomical contexts. leidenuniv.nlresearchgate.netresearchgate.netoup.comresearchgate.netoup.com High-resolution gas-phase IR spectra of this compound can be compared with astronomical observations to help identify molecules in space. leidenuniv.nlresearchgate.netresearchgate.netoup.comresearchgate.netoup.com

Formation and Destruction Pathways of PAHs: this compound has been implicated as a key precursor in the formation of larger PAHs in high-energy environments. oup.com Understanding its role in the lifecycle of PAHs is crucial for unraveling the chemical evolution of stellar and planetary systems. leidenuniv.nlresearchgate.netoup.comresearchgate.netoup.com

Laboratory Astrophysics: Experimental and computational studies on the spectroscopy and reactivity of this compound under conditions that mimic those in space are essential for interpreting astronomical data. leidenuniv.nlresearchgate.netresearchgate.netoup.comoup.comresearchgate.netoup.com This includes studying its behavior in the gas phase and in icy matrices. oup.com

常见问题

Q. What are the established synthetic routes for 2-Ethynyltoluene, and how can experimental reproducibility be ensured?

this compound is commonly synthesized via Sonogashira coupling or direct alkyne functionalization of toluene derivatives. A validated procedure involves reacting 2-iodotoluene with trimethylsilylacetylene followed by deprotection . To ensure reproducibility:

- Document reaction conditions (e.g., catalyst loading, solvent purity, temperature) in detail.

- Include characterization data (e.g., H NMR: δ 7.26–7.06 ppm for aromatic protons, δ 2.29 ppm for methyl group) .

- Provide raw data (e.g., chromatograms, spectral peaks) in supplementary materials to verify purity and identity .

How should researchers formulate a hypothesis-driven research question involving this compound?

A well-structured research question must specify:

Q. What analytical techniques are critical for characterizing this compound?

Q. How should raw data from this compound experiments be managed and presented?

- Organize processed data (e.g., kinetic plots, yield tables) in the main text.

- Archive raw data (e.g., spectral files, chromatograms) in appendices or supplementary materials .

- Use standardized formats (e.g., ACS guidelines) for tables and figures .

Advanced Research Questions